2-甲基-5-嘧啶甲醇

概述

描述

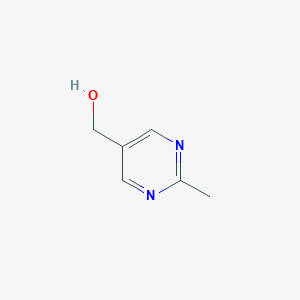

(2-Methylpyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Methylpyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物合成:瑞舒伐他汀中间体

2-甲基-5-嘧啶甲醇: 作为瑞舒伐他汀合成的前体,瑞舒伐他汀是一种广泛使用的他汀类药物。 该化合物参与了产生5-嘧啶甲醛的需氧氧化过程,而5-嘧啶甲醛是瑞舒伐他汀的关键中间体 。该方法因其温和的反应条件和避免使用危险化学品而具有重要意义,使其适用于大规模生产。

分析化学:色谱标准

在分析化学领域,2-甲基-5-嘧啶甲醇被用作色谱分析的标准物质。 其明确定义的特性允许校准设备和验证分析方法,确保对化学物质的准确测量 。

催化研究:氧化反应

该化合物也正在催化研究中进行研究,特别是在开发用于醇选择性需氧氧化的新型催化技术方面。 其氧化反应引起了人们的兴趣,因为它们具有实现高效环保工艺的潜力 。

材料科学:有机合成

在材料科学中,2-甲基-5-嘧啶甲醇用于合成具有特定电子或光学性质的有机化合物。 将其掺入更大的分子中可以影响材料的电导率和反应性 。

生物化学:酶抑制研究

2-甲基-5-嘧啶甲醇的生物化学应用包括酶抑制研究。 作为某些生化物质的结构类似物,它可用于研究酶的结合位点和抑制机制 。

药物化学:药物设计

在药物化学中,该化合物对于药物设计非常宝贵,作为创建新型治疗剂的构建块。 其嘧啶环是许多药物中常见的基序,使其成为合成过程的多功能起点 。

环境科学:绿色化学

2-甲基-5-嘧啶甲醇: 在环境科学中很重要,特别是在绿色化学倡议中。 其在开发可持续合成方法中的作用有助于减少化学制造对环境的影响 。

纳米技术:分子前体

最后,在纳米技术中,2-甲基-5-嘧啶甲醇被探索作为制造纳米结构材料的分子前体。 其在受控条件下形成特定分子结构的能力对于推进纳米技术至关重要 。

生物活性

(2-Methylpyrimidin-5-yl)methanol, a derivative of pyrimidine, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(2-Methylpyrimidin-5-yl)methanol is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 140.14 g/mol

- Functional Groups : Hydroxyl group (-OH) and methyl group (-CH) attached to the pyrimidine ring.

The biological activity of (2-Methylpyrimidin-5-yl)methanol is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an enzyme inhibitor, potentially disrupting metabolic pathways in microorganisms and cancer cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, altering their conformation and inhibiting their activity. This can lead to therapeutic effects against diseases caused by protozoa and certain cancers.

- Nucleic Acid Interaction : There is evidence suggesting that (2-Methylpyrimidin-5-yl)methanol could interfere with nucleic acid synthesis, thereby affecting the replication and transcription processes in target organisms .

Antimicrobial Properties

(2-Methylpyrimidin-5-yl)methanol has been investigated for its potential antimicrobial effects. Studies indicate that it exhibits activity against various bacterial strains and protozoa, which may be mediated through its mechanism of enzyme inhibition. For example, compounds structurally similar to (2-Methylpyrimidin-5-yl)methanol have shown promise in inhibiting the growth of pathogens responsible for diseases like malaria.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of (2-Methylpyrimidin-5-yl)methanol on cancer cell lines. In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in metabolic activity in HeLa cells, suggesting its potential as a therapeutic agent against cervical cancer .

Case Studies

- Cytotoxicity Against Cancer Cells :

-

Antimicrobial Activity :

- Research conducted on various microbial strains revealed that (2-Methylpyrimidin-5-yl)methanol demonstrated inhibitory effects similar to those of established antimicrobial agents. The compound's ability to disrupt metabolic pathways in bacteria was noted as a key factor in its efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of (2-Methylpyrimidin-5-yl)methanol, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| (2-Methylpyrimidin-5-yl)methanol | Hydroxyl group | Potential enzyme inhibitor; cytotoxic effects |

| (4-Amino-2-methylpyrimidin-5-yl)methanethiol | Thiol group | High reactivity; distinct enzyme interactions |

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Hydroxymethyl group | Altered metabolic interactions |

属性

IUPAC Name |

(2-methylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBMGFDJYBEWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562988 | |

| Record name | (2-Methylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-83-0 | |

| Record name | (2-Methylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。